molecular formula C11H13NO7S B14313105 4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid CAS No. 112613-78-2

4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid

Cat. No.: B14313105
CAS No.: 112613-78-2
M. Wt: 303.29 g/mol
InChI Key: FZARMSLLZOTKRI-UHFFFAOYSA-N
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Description

4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid is an organic compound that features both sulfonic acid and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid can be achieved through a multi-step process involving the introduction of the sulfonic acid group and the ester group onto a benzene ring. One common method involves the sulfonation of aniline followed by acylation and esterification reactions. The reaction conditions typically involve the use of strong acids like sulfuric acid for sulfonation and acetic anhydride for acylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Alcohols

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing acetic acid and other active intermediates that can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonic acid: Lacks the ester group, making it less reactive in certain chemical reactions.

    4-Acetoxybenzenesulfonic acid: Similar structure but without the ethoxycarbonyl group, affecting its solubility and reactivity.

    4-(Ethoxycarbonylamino)benzenesulfonic acid: Similar but lacks the acetoxy group, influencing its chemical properties.

Uniqueness

4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid is unique due to the presence of both the ester and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

112613-78-2

Molecular Formula

C11H13NO7S

Molecular Weight

303.29 g/mol

IUPAC Name

4-(1-acetyloxyethoxycarbonylamino)benzenesulfonic acid

InChI

InChI=1S/C11H13NO7S/c1-7(13)18-8(2)19-11(14)12-9-3-5-10(6-4-9)20(15,16)17/h3-6,8H,1-2H3,(H,12,14)(H,15,16,17)

InChI Key

FZARMSLLZOTKRI-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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